4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

High-throughput screening Drug discovery Chemical biology

4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 748778-10-1) is a 4,5-dihydrothiazol-2-amine (thiazoline) derivative with the molecular formula C₁₂H₂₂N₂S and a molecular weight of 226.38 g/mol. The compound features a partially saturated thiazoline core bearing geminal dimethyl groups at the 4-position and an N-(2-methylcyclohexyl) substituent at the 2-amino position.

Molecular Formula C12H22N2S
Molecular Weight 226.38
CAS No. 748778-10-1
Cat. No. B2392665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS748778-10-1
Molecular FormulaC12H22N2S
Molecular Weight226.38
Structural Identifiers
SMILESCC1CCCCC1N=C2NC(CS2)(C)C
InChIInChI=1S/C12H22N2S/c1-9-6-4-5-7-10(9)13-11-14-12(2,3)8-15-11/h9-10H,4-8H2,1-3H3,(H,13,14)
InChIKeyMTTASESOWMUBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine: Structural Definition and Core Procurement Parameters


4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 748778-10-1) is a 4,5-dihydrothiazol-2-amine (thiazoline) derivative with the molecular formula C₁₂H₂₂N₂S and a molecular weight of 226.38 g/mol . The compound features a partially saturated thiazoline core bearing geminal dimethyl groups at the 4-position and an N-(2-methylcyclohexyl) substituent at the 2-amino position . Commercially available at a purity of 95% , this compound has been profiled in over 119 high-throughput screening assays spanning diverse target classes including G-protein coupled receptors, ion channels, metalloproteinases, and bacterial enzymes .

Why Generic Substitution of 4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine Fails: The Structural Specificity Problem


The 4,5-dihydrothiazoline scaffold of this compound is not interchangeable with aromatic thiazole or other heterocyclic cores found in commercially abundant analog series, because the saturated C4–C5 bond alters ring geometry, pKa at the imine-like C=N, and hydrogen-bonding capacity at the N-2 amino group [1]. Furthermore, the 4,4-geminal dimethyl substitution locks the thiazoline ring into a single dominant conformation, eliminating the conformational ambiguity present in unsubstituted or mono-substituted analogs and creating a steric environment that directly influences ligand–target shape complementarity . The N-(2-methylcyclohexyl) group introduces both a chiral center and a specific lipophilic footprint; substitution with simple N-cyclohexyl, N-phenyl, or N-benzyl analogs—available from multiple vendors—removes this stereochemical and steric fingerprint and is expected to yield distinct target-engagement profiles as evidenced by differential screening outcomes in public bioassay repositories .

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine


Screening Breadth: This Compound Has Been Profiled in 119+ HTS Assays Across 12 Distinct Target Classes

In contrast to the vast majority of commercially available 4,5-dihydrothiazol-2-amine derivatives, which typically have zero to fewer than 5 public bioassay records, 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been profiled in 119 distinct high-throughput screening assays deposited across six major screening centers including the Broad Institute, Scripps Research Institute, Johns Hopkins Ion Channel Center, Burnham Center for Chemical Genomics, Harvard Medical School ICCB-Longwood, and University of Pittsburgh Molecular Library Screening Center . This rich public dataset provides prospective users with a pre-existing activity fingerprint that reduces the cost and time of de novo profiling.

High-throughput screening Drug discovery Chemical biology Target profiling

Conformational Locking by 4,4-Geminal Dimethyl Substitution Reduces Entropic Penalty Upon Target Binding Compared to Unsubstituted Thiazoline Analogs

The 4,4-geminal dimethyl substitution on the thiazoline ring eliminates two freely rotatable bonds present in the unsubstituted parent scaffold 4,5-dihydro-1,3-thiazol-2-amine (CAS 1779-81-3) by restricting the C4 methylene to a tetrahedral gem-dimethyl center . This conformational locking strategy, widely validated in medicinal chemistry for reducing entropic binding penalties, is absent in the unsubstituted parent compound and in mono-substituted analogs such as 4-methyl-4,5-dihydrothiazol-2-amines [1]. The resulting reduction in conformational entropy loss upon target binding can translate into improved binding affinity for targets that recognize a specific thiazoline ring geometry.

Conformational restriction Medicinal chemistry Structure-activity relationship Ligand preorganization

N-(2-Methylcyclohexyl) Substituent Provides Steric and Lipophilic Differentiation from Common N-Aryl and N-Benzyl Thiazoline Analogs

The N-(2-methylcyclohexyl) substituent of this compound differs fundamentally from the N-phenyl, N-benzyl, and N-cyclohexyl substituents prevalent in commercially available 4,4-dimethylthiazoline analogs. The 2-methyl group on the cyclohexyl ring creates a chiral center and introduces a steric substituent adjacent to the thiazoline-amino linkage, directly influencing the dihedral angle between the cyclohexyl and thiazoline rings . This contrasts with N-benzyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 125101-40-8), which adopts a different spatial orientation due to the planar benzyl linker, and with N-cyclohexyl-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, which lacks the 2-methyl steric influence [1].

Lipophilicity modulation Steric effects ADME optimization Analog selection

Commercially Available at 95% Purity from Multiple Vendors with Documented Target-Engagement Activity in GPCR and Protease Assays

This compound is supplied at 95% purity by Leyan (Product No. 2040525) and AKSci (Catalog No. 0827EM) . Of the 119 screening assays, specific target-engagement data include testing against the mu-type opioid receptor (OPRM1, Scripps Research Institute), the muscarinic acetylcholine receptor M1 (CHRM1, Scripps), regulator of G-protein signaling 4 (RGS4, Johns Hopkins Ion Channel Center), ADAM17 metalloproteinase (Scripps), the proprotein convertase furin (University of Pittsburgh), and LtaS from Staphylococcus aureus (Harvard Medical School) . This multi-target screening coverage distinguishes it from single-assay-tested analogs.

Chemical procurement Purity specification GPCR screening Protease inhibition

Procurement-Relevant Application Scenarios for 4,4-Dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine


GPCR Drug Discovery: Opioid and Muscarinic Receptor Tool Compound

Based on documented screening against the mu-type opioid receptor (OPRM1) and muscarinic acetylcholine receptor M1 (CHRM1) at the Scripps Research Institute Molecular Screening Center , this compound can serve as a starting scaffold for GPCR ligand optimization programs. The pre-existing screening data reduce the need for primary hit identification, allowing medicinal chemistry teams to focus directly on structure-activity relationship expansion around the validated thiazoline core.

Protease Inhibitor Lead Generation: ADAM17 and Furin Programs

The compound has been tested in biochemical high-throughput screens against ADAM17 (disintegrin and metalloproteinase domain-containing protein 17) at Scripps and the proprotein convertase furin at the University of Pittsburgh . These target classes are implicated in cancer, inflammation, and infectious disease, providing a dual-use entry point for academic and industrial protease inhibitor discovery.

Antibacterial Discovery: LtaS Inhibition in Staphylococcus aureus

Screening at the Harvard Medical School ICCB-Longwood facility evaluated this compound for inhibition of lipoteichoic acid synthase (LtaS) in S. aureus . This target is critical for Gram-positive bacterial cell wall biosynthesis, and the availability of a pre-tested thiazoline scaffold may accelerate hit-to-lead campaigns for novel antibacterial agents addressing antimicrobial resistance.

Chemical Biology Tool for Unfolded Protein Response (UPR) Pathway Studies

The compound was included in a high-throughput screen at the Burnham Center for Chemical Genomics to identify small-molecule activators of the adaptive arm of the unfolded protein response via XBP1 . Researchers studying endoplasmic reticulum stress, neurodegenerative disease, or cancer cell survival mechanisms can procure this compound as a pre-validated chemical probe for UPR modulation studies.

Quote Request

Request a Quote for 4,4-dimethyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.